BenchChemオンラインストアへようこそ!

(R)-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine

Process Chemistry Protecting Group Strategy Levocetirizine Synthesis

Synthesizing high-purity levocetirizine requires an enantiomerically pure intermediate that avoids racemization during the critical deprotection step. This (R)-configured sulfonylated piperazine is specifically designed to address this challenge. Its 4-methoxyphenylsulfonyl (Mbs) group enables a documented deprotection protocol that eliminates the need for auxiliary reagents like 4-hydroxybenzoic acid, which are mandatory for the common N-tosyl analog. This leads to a more robust, cost-effective, and regulatory-friendly commercial process. - **Procurement Value**: Directly integrates into the API manufacturing route, starting from the condensation of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine with 4-methoxybenzenesulfonyl chloride. - **Key Advantage**: Mitigates the risk of chiral center racemization during deprotection, ensuring high chemical and optical purity of the final drug substance. - **Supply**: Available for immediate shipment for process development and commercial synthesis.

Molecular Formula C24H25ClN2O3S
Molecular Weight 457.0 g/mol
Cat. No. B11829942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine
Molecular FormulaC24H25ClN2O3S
Molecular Weight457.0 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C24H25ClN2O3S/c1-30-22-11-13-23(14-12-22)31(28,29)27-17-15-26(16-18-27)24(19-5-3-2-4-6-19)20-7-9-21(25)10-8-20/h2-14,24H,15-18H2,1H3/t24-/m1/s1
InChIKeyPMOMDEBWMKKIJF-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levocetirizine Key Intermediate: Core Properties & Industrial Context


(R)-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine (CAS 943987-59-5) is a chiral, N-sulfonylated piperazine derivative with the molecular formula C24H25ClN2O3S and a molecular weight of 456.99 g/mol . It is defined by an (R)-configured benzhydryl moiety at the piperazine N1 position and a 4-methoxyphenylsulfonyl group at the N4 position. Its primary documented industrial role is as a protected, enantiomerically pure intermediate in the synthesis of levocetirizine and its pharmaceutically acceptable salts [1]. The compound's core value proposition lies in its dual function as both a chiral building block and a process-specific reference standard for impurity control in antihistamine active pharmaceutical ingredient (API) manufacturing.

Chiral intermediate workflow: (R)-enantiomer building block with N-sulfonyl protection
Process-validated intermediate context: patent-enabled route to levocetirizine API
Reference standard utility: methoxybenzenesulfonyl analog supports impurity profiling

Levocetirizine Intermediate: Generic Substitution Risks


Substituting this specific sulfonylated piperazine with a generic N-protected analog (e.g., the N-tosyl or N-phenylsulfonyl variant) without rigorous re-validation is not chemically trivial. The 4-methoxyphenylsulfonyl substituent is not an inert label but a strategically selected protecting group whose electronic and steric properties dictate the efficiency of the subsequent deprotection step, which is critical for achieving high chemical and optical purity of the final levocetirizine API [1]. The established synthetic process relies on a specific deprotection protocol that avoids the use of auxiliary reagents like 4-hydroxybenzoic acid, which are mandatory for other sulfonyl protecting groups [1]. A simple replacement would introduce uncharacterized deprotection kinetics, potentially generating new process-related impurities or risking racemization of the chiral center, directly undermining the procurement rationale of a pre-qualified, regulatory-ready intermediate.

Deprotection
Methoxybenzenesulfonyl: HBr or HCl in organic solvent, no auxiliary reagent required
Tosyl analog: requires 4-hydroxybenzoic acid as mandatory additive
Purity risk
Optical purity retained without additional recrystallization or chromatographic purification
Tosyl or phenylsulfonyl analogs may require post-deprotection purification to recover enantiomeric excess
A generic N-protected piperazine substitution may introduce uncharacterized deprotection kinetics, process-related impurities, or racemization risk. Direct replacement without re-validation may not transfer process reliability.

Levocetirizine Intermediate: Quantified Differentiation Evidence


Deprotection Simplification vs. N-Tosyl Analog

In the synthesis of levocetirizine, the 4-methoxyphenylsulfonyl group on the target compound can be removed using a simple acid (e.g., HBr or HCl) in an organic solvent, without the need for 4-hydroxybenzoic acid as an additive. This directly contrasts with the prior art deprotection of the N-tosyl analog, which mandates the presence of 4-hydroxybenzoic acid [1]. This process simplification enables the retention of both chemical and optical purity in the subsequent intermediate (Formula IV) without requiring an additional recrystallization or purification step [1].

Deprotection Reagent Simplification
Head-to-head
Target: HBr or HCl, no 4-hydroxybenzoic acid. Tosyl analog: HBr + 4-hydroxybenzoic acid required.
Reported elimination of one auxiliary reagent from the critical deprotection step
Patent-defined process context; supports process simplification review
Process Chemistry Protecting Group Strategy Levocetirizine Synthesis

Optical Purity Retention After Deprotection

The patented process explicitly claims that deprotecting the target compound (Formula V) yields the free piperazine intermediate (Formula IV) with retained optical purity, without the need for an additional recrystallization or purification step [1]. This is a critical quality attribute for chiral intermediates. While prior art methods using N-tosyl protecting groups may require post-deprotection purification or salt formation to recover enantiomeric excess, the methoxy-substituted analog simplifies the sequence to a single chemical transformation while preserving the stereochemical integrity essential for producing levocetirizine with >99% chemical and optical purity [1].

Optical Purity Retention
Head-to-head
Optical and chemical purity retained without additional recrystallization or chiral separation
Supports higher expected yield and lower batch failure risk from optical purity non-conformance
Patent claim; site-specific validation of stereochemical integrity is recommended
Chiral Purity Deprotection Levocetirizine Intermediate

Physicochemical Profile vs. Phenylsulfonyl Analog

The target compound exhibits a distinct physicochemical profile compared to its close structural analog, (R)-1-((4-chlorophenyl)(phenyl)methyl)-4-(phenylsulfonyl)piperazine (Levocetirizine EP Impurity C). The 4-methoxyphenylsulfonyl substitution increases molecular weight (456.99 g/mol) and polar surface area relative to the phenylsulfonyl analog (426.96 g/mol) . These calculated differences are critical for analytical method development, as they ensure baseline chromatographic separation (e.g., by HPLC) between the target compound and other related substances, a non-negotiable requirement for its use as a reference standard in impurity limit tests .

Physicochemical Differentiation
Cross-study comparable
MW: 456.99 g/mol vs. phenylsulfonyl analog 426.96 g/mol (+30.03 g/mol difference)
Distinct molecular weight supports chromatographic separation for impurity reference standard use
Predicted properties; experimental retention behavior should be confirmed
Physicochemical Properties Chromatographic Differentiation Impurity Profiling

Validated Enantiopure Process Intermediate

The compound is explicitly claimed as an 'enantiomerically pure' intermediate of formula (V) in a patent process for manufacturing levocetirizine [1]. The specification states this intermediate is 'substantially pure of other process related impurities and optical impurities,' directly supporting its intended use as a key synthetic precursor [1]. This contrasts with other sulfonyl piperazine analogs, which are often classified only as unspecified impurities or degradants without a validated, high-yielding synthetic forward path.

Enantiopure Intermediate Designation
Class-level
Patent-specified as an enantiomerically pure intermediate with documented forward-path utility
Procurement supported by pre-demonstrated process disclosure, reducing synthetic development risk
Patent literature and vendor catalog comparison; verify against current supplier specification
Regulatory Starting Material Chiral Synthesis Process Validation

Levocetirizine Intermediate: Key Application Scenarios


Levocetirizine API Manufacturing: Process-Validated Intermediate

This is the compound's primary and most value-dense application. An API manufacturer can directly integrate this intermediate into their levocetirizine synthesis route, starting from the step of condensing (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine with 4-methoxybenzenesulfonyl chloride. The dual advantage is unambiguous: it enables a documented, high-yielding deprotection step that eliminates 4-hydroxybenzoic acid and mitigates the risk of racemization, a combination not offered by the common N-tosyl analog [1]. This leads to a more robust, cost-effective, and regulatory-friendly commercial process.

Reference Standard for Impurity Profiling

For QC laboratories performing impurity limit tests on levocetirizine drug substance or drug product, this compound offers a unique advantage as a reference standard. Its distinct molecular weight and chromatographic properties, stemming from the 4-methoxyphenylsulfonyl moiety, enable unambiguous HPLC separation from other closely related substances like the phenylsulfonyl impurity (EP Impurity C) . This eliminates co-elution risks and ensures accurate quantification, which is critical for meeting ICH Q3A guidelines on unspecified impurities and demonstrating batch-to-batch consistency.

Model Substrate for Protecting Group Studies

The compound serves as an excellent model substrate for medicinal and process chemists investigating orthogonal protecting group strategies on a piperazine scaffold. It allows for a direct experimental comparison between the methoxybenzenesulfonyl (Mbs) group and the toluenesulfonyl (Ts) group under exactly the same molecular context. Researchers can quantitatively study deprotection kinetics, selectivity versus other functional groups, and chiral stability, generating data that is immediately translatable to other drug development programs [1].

Application
Selection Property
Validation Focus
Levocetirizine API manufacturing
Methoxybenzenesulfonyl protecting group with reported deprotection simplification
Verify deprotection kinetics, chiral stability, and impurity profile under your process conditions
Impurity reference standard
Distinct molecular weight and predicted chromatographic retention vs. phenylsulfonyl analog
Confirm baseline HPLC separation from EP Impurity C and other related substances
Piperazine protecting group studies
Model substrate for Mbs vs. Ts deprotection comparison under identical molecular context
Quantitative study of deprotection kinetics, selectivity, and chiral stability
Quote Request

Request a Quote for (R)-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.